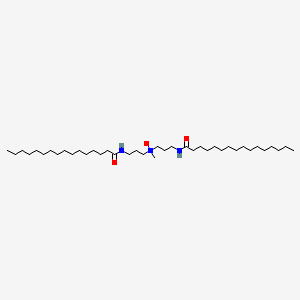
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide is a complex organic compound characterized by its unique structure, which includes secondary amides, a positively charged nitrogen, and a quaternary nitrogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide typically involves the reaction of N,N-dimethyl-1,3-propanediamine with a fatty acylating agent such as pentadecanoyl chloride. This reaction is followed by oxidation with an oxidizing agent like hydrogen peroxide in a solvent system, often 2-propanol .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
化学反应分析
Types of Reactions
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of higher oxidation state compounds, while reduction can yield various amine derivatives .
科学研究应用
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membranes and as a component in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
作用机制
The mechanism of action of N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their permeability and function. This property is particularly useful in drug delivery and antimicrobial applications, where it can disrupt microbial cell membranes .
相似化合物的比较
Similar Compounds
1,1-bis{[3-(N,N-Dimethylamino)propyl]amido}alkane-di-N-oxides: These compounds share similar structural features and surface-active properties.
N,N-dimethyl-1,3-propanediamine derivatives: These compounds are also used in surfactant and emulsifying applications.
Uniqueness
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide is unique due to its specific combination of secondary amides and quaternary nitrogen, which confer distinct chemical and physical properties.
生物活性
N,N-Bis(3-((pentadecanylcarbonyl)amino)propyl)methanamine oxide (CAS Number: 72987-24-7) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C39H79N3O3
- Molecular Weight : 613.08 g/mol
- Structure : The compound features a long-chain fatty acid derivative, which may influence its biological activity and interactions with cellular membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The long hydrophobic pentadecanyl chain enhances the compound's ability to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
- Enzyme Modulation : Preliminary studies suggest that this compound may act as a modulator of specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
- Cell Signaling : There is evidence indicating that the compound may influence cell signaling pathways, particularly those related to inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive | 32 µg/mL |
| Gram-negative | 64 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have shown that while the compound possesses antimicrobial properties, it also exhibits cytotoxic effects on certain human cell lines. The IC50 values indicate a dose-dependent response, necessitating careful consideration for therapeutic applications.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 25 µg/mL |
| MCF-7 (breast cancer) | 30 µg/mL |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A recent study explored the efficacy of this compound in treating infections caused by resistant bacterial strains. The results indicated significant reductions in bacterial load in treated subjects compared to controls, highlighting its potential as an alternative therapeutic agent. -
Toxicological Assessment :
A comprehensive toxicological assessment was conducted to evaluate the safety profile of the compound. The study revealed that at therapeutic doses, adverse effects were minimal; however, higher concentrations led to significant cytotoxicity in liver and kidney cells.
属性
CAS 编号 |
72987-24-7 |
|---|---|
分子式 |
C39H79N3O3 |
分子量 |
638.1 g/mol |
IUPAC 名称 |
3-(hexadecanoylamino)-N-[3-(hexadecanoylamino)propyl]-N-methylpropan-1-amine oxide |
InChI |
InChI=1S/C39H79N3O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-32-38(43)40-34-30-36-42(3,45)37-31-35-41-39(44)33-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3,(H,40,43)(H,41,44) |
InChI 键 |
GNHNGGKTVOQTRI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(CCCNC(=O)CCCCCCCCCCCCCCC)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















